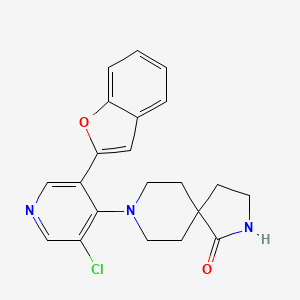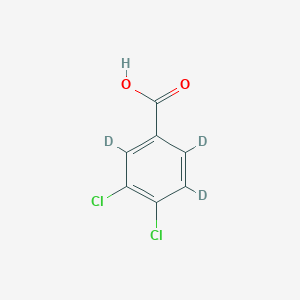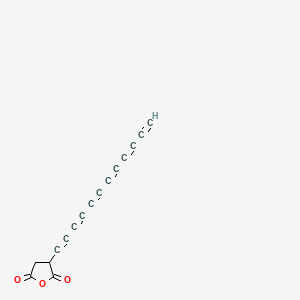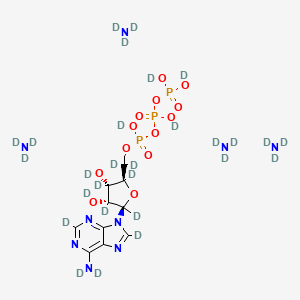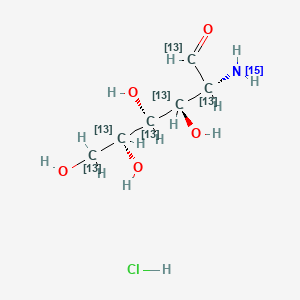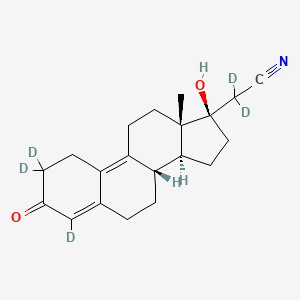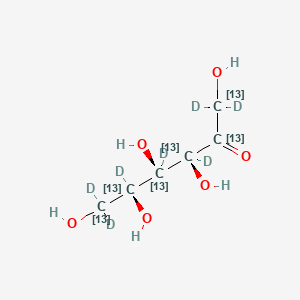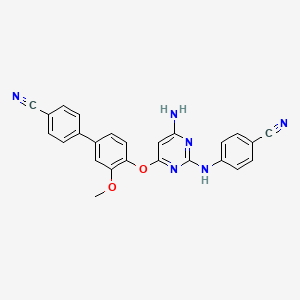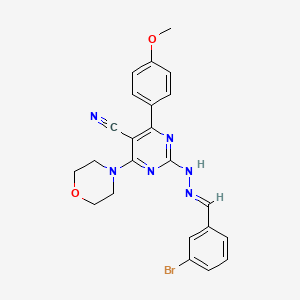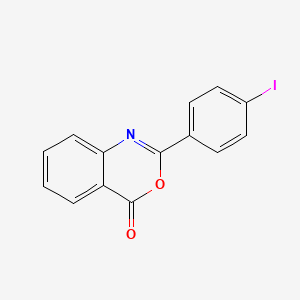
Mu opioid receptor antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mu opioid receptor antagonist 3 is a compound that specifically binds to and inhibits the activity of the mu opioid receptor. The mu opioid receptor is a type of G protein-coupled receptor that is primarily involved in mediating the effects of opioids, such as pain relief and euphoria. Antagonists of this receptor are used to counteract the effects of opioid agonists, making them valuable in the treatment of opioid overdose and addiction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mu opioid receptor antagonist 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary depending on the desired structural features of the antagonist. Common steps include:
Formation of the core structure: This often involves the use of cyclization reactions to create the central ring system.
Functional group modifications: Various functional groups are introduced or modified to enhance the binding affinity and selectivity for the mu opioid receptor.
Final coupling reaction: The final step usually involves coupling the core structure with specific side chains or functional groups that confer antagonist activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Mu opioid receptor antagonist 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Mu opioid receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of opioid receptors and to develop new opioid receptor ligands.
Biology: Employed in research on opioid receptor signaling pathways and their role in various physiological processes.
Medicine: Investigated for its potential in treating opioid addiction, overdose, and other conditions related to opioid receptor activity.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the mu opioid receptor.
作用機序
Mu opioid receptor antagonist 3 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This inhibition occurs through competitive binding at the receptor’s active site, blocking the interaction of endogenous or exogenous opioids. The molecular targets involved include the mu opioid receptor itself and downstream signaling pathways, such as the inhibition of adenylate cyclase and the modulation of ion channels.
類似化合物との比較
Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting antagonist used to treat opioid-induced constipation.
Comparison: Mu opioid receptor antagonist 3 is unique in its specific binding affinity and selectivity for the mu opioid receptor. Compared to naloxone and naltrexone, it may offer different pharmacokinetic properties, such as longer duration of action or reduced central nervous system penetration. This uniqueness makes it a valuable tool for research and potential therapeutic applications.
特性
分子式 |
C25H28N2O4S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19-,22+,24+,25-/m1/s1 |
InChIキー |
QWAXZSMUYRTIIN-QODBOBSJSA-N |
異性体SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=CS7)OC5=C(C=C4)O)O |
正規SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


